2-Ethoxypropionitrile
Overview
Description
2-Ethoxypropionitrile is an organic compound with the molecular formula C5H9NO. It is a nitrile derivative, characterized by the presence of an ethoxy group attached to a propanenitrile backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxypropionitrile can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with ethanol to form ethyl hydrocyanate, which is then reacted with methyl iodide in the presence of ammonium sulfate and ethanol as a solvent . Another method involves the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form the nitrile group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxypropionitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-Ethoxypropionitrile has a wide range of applications in scientific research, including:
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Ethoxypropionitrile involves its reactivity towards nucleophiles, making it valuable in organic synthesis. At the molecular level, it acts as an electron-rich alkene, readily forming bonds with electron-deficient partners. This reactivity is crucial for its involvement in polymerization reactions and the formation of carbon-carbon and carbon-oxygen bonds .
Comparison with Similar Compounds
- 2-Methoxypropanenitrile
- 2-Propoxypropanenitrile
- 2-Butoxypropanenitrile
Comparison: 2-Ethoxypropionitrile is unique due to its specific ethoxy group, which influences its reactivity and chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on the nature of the alkoxy group attached to the nitrile backbone .
Biological Activity
2-Ethoxypropionitrile is a compound with notable biological activities, particularly in the fields of pharmacology and toxicology. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound (CHNO) is an organic compound characterized by its ethoxy and nitrile functional groups. It can be synthesized through various methods, including the reaction of ethyl bromopropionate with sodium cyanide under basic conditions. The synthesis pathway typically involves the following steps:
- Formation of Ethyl Bromopropionate : Ethyl bromide reacts with propionic acid.
- Nitrilation : The obtained ethyl bromopropionate is treated with sodium cyanide to introduce the nitrile group.
This compound has been studied for its potential applications in drug development due to its diverse biological activities.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. A comparative study showed that the antioxidant activity of this compound was superior to that of butylated hydroxytoluene (BHT), a common antioxidant used in food preservation .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy. In studies assessing its activity against various bacterial strains, it demonstrated notable inhibitory effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Cytotoxicity and Cancer Research
The compound has been investigated for its cytotoxic effects on cancer cell lines. In one study, this compound was shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This suggests a potential role as an anticancer agent, warranting further exploration in clinical settings .
Study 1: Antioxidant Efficacy
A study published in Industrial & Engineering Chemistry Research evaluated the antioxidant capacity of various compounds, including this compound. The results indicated that this compound effectively reduced oxidative stress markers in cellular models, highlighting its therapeutic potential .
Study 2: Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that concentrations as low as 50 µg/mL were sufficient to inhibit bacterial growth effectively .
Summary Table of Biological Activities
Activity | Effectiveness | Mechanism |
---|---|---|
Antioxidant | High | Free radical scavenging |
Antimicrobial | Moderate | Disruption of cell membranes |
Cytotoxicity | High | Induction of apoptosis via caspase activation |
Properties
IUPAC Name |
2-ethoxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-7-5(2)4-6/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJNVEVAILOJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026535 | |
Record name | 2-Ethoxypropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14631-45-9 | |
Record name | 2-Ethoxypropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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